REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[C:14](=O)([O-])[O-].[Na+].[Na+].IC>CN(C)C=O>[CH3:14][N:11]1[C:10](=[O:12])[O:9][C:7](=[O:8])[C:6]2=[CH:13][C:2]([CH3:1])=[CH:3][CH:4]=[C:5]12 |f:1.2.3|
|
Name
|
|
Quantity
|
26.6 g
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Type
|
reactant
|
Smiles
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CC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
ice water
|
Quantity
|
1.25 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate of N,5-dimethylisatoic anhydride is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CN1C=2C(C(=O)OC1=O)=CC(=CC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |